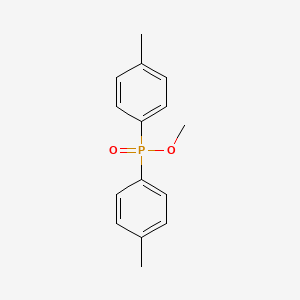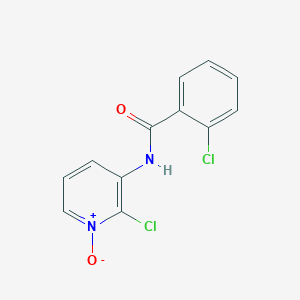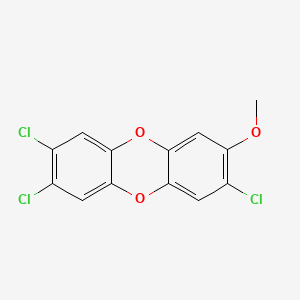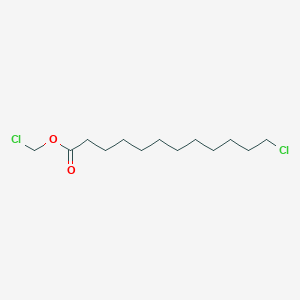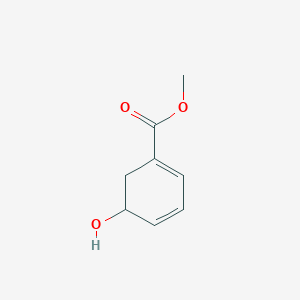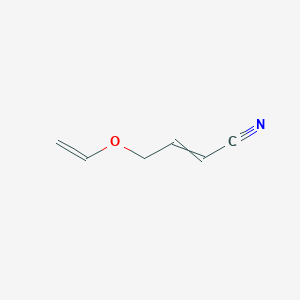![molecular formula C13H18N4O2Si B14428357 1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one CAS No. 84655-25-4](/img/structure/B14428357.png)
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is a complex organic compound that features a methoxyphenyl group, a trimethylsilyl group, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable reagent to introduce the ethanone moiety. The tetrazole ring can be introduced through a cyclization reaction involving azide and nitrile precursors under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity. The trimethylsilyl group can enhance the compound’s stability and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)ethanol: Similar structure but lacks the tetrazole and trimethylsilyl groups.
1-(4-Hydroxy-3-iodo-5-methoxyphenyl)ethan-1-one: Contains a hydroxy and iodo group instead of the tetrazole and trimethylsilyl groups.
3’-Fluoro-4’-methoxyacetophenone: Features a fluoro group and lacks the tetrazole and trimethylsilyl groups.
Uniqueness
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is unique due to the presence of the tetrazole ring and trimethylsilyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
84655-25-4 |
|---|---|
Formule moléculaire |
C13H18N4O2Si |
Poids moléculaire |
290.39 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-(5-trimethylsilyltetrazol-2-yl)ethanone |
InChI |
InChI=1S/C13H18N4O2Si/c1-19-11-7-5-10(6-8-11)12(18)9-17-15-13(14-16-17)20(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
DMVOGQMONJYXCW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CN2N=C(N=N2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





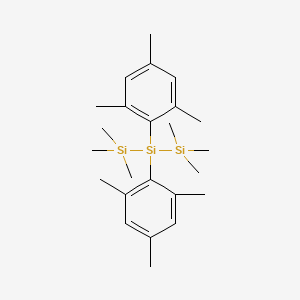
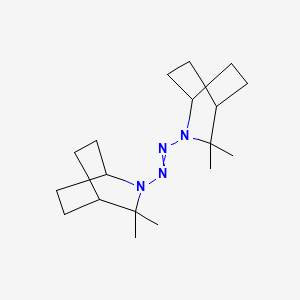
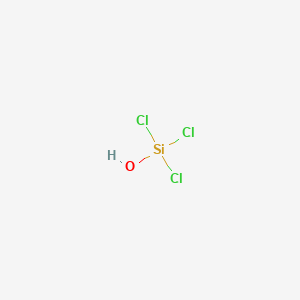

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)
